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Compound of Interest

Compound Name: 1-Propylpiperidin-3-amine

CAS No.: 51388-02-4

Cat. No.: B1289638

Get Quote

Executive Summary & Rationale
The development of central nervous system (CNS) active agents requires a delicate balance

between potency and blood-brain barrier (BBB) permeability.[1][2][3] The 1-propylpiperidin-3-
amine scaffold (CAS: 625450-46-8 and enantiomers) represents a privileged pharmacophore

in neuropharmacology. It serves as a core mimetic for the ethylamine side chain of

neurotransmitters (dopamine, serotonin) while providing the structural rigidity of a piperidine

ring and the lipophilic tuning of an N-propyl group.

This Application Note details the mechanistic rationale, synthetic protocols, and validation

workflows for using this scaffold to develop high-affinity ligands for Dopamine (

), Sigma, and Muscarinic receptors.

Key Advantages of the Scaffold
Conformational Constraint: The piperidine ring reduces the entropic penalty of binding

compared to flexible linear amines.

Lipophilic Tuning: The N-propyl group (
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) increases

sufficiently to aid membrane crossing without incurring the metabolic liability of longer alkyl
chains.

Versatile Handle: The C3-primary amine allows for rapid library diversification via amide

coupling, urea formation, or reductive amination.[3]

Physicochemical Profiling & CNS MPO Strategy
Successful CNS drugs typically adhere to strict physicochemical boundaries.[3] We utilize the

CNS Multiparameter Optimization (MPO) score to guide library design around this scaffold.

The CNS MPO Score
The MPO score (0 to 6 scale) integrates six key properties. The 1-propylpiperidin-3-amine
core provides a favorable starting baseline:
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Parameter Optimal Range
Contribution of
Scaffold (Core
only)

Impact

ClogP 2.0 – 4.0 ~1.2

Allows room for

lipophilic aromatic

additions.[3]

ClogD (pH 7.4) 1.0 – 3.0 ~0.8
Ideal for passive

diffusion.[3]

MW < 400 Da 142.24 Da

Leaves ~250 Da for

pharmacophore

elaboration.[3]

TPSA 40 – 90 Å²
26 Å² (amine) + 3.2 Å²

(tert-amine)

Low TPSA favors high

permeability.[3]

HBD < 3 2 (Primary amine)

Amenable to

functionalization

(reducing HBD to 1).

[3]

pKa 7.5 – 9.5
~9.8 (Ring N), ~10

(Exocyclic N)

Critical: Basicity must

be lowered via

amide/urea formation

to avoid P-gp efflux.[3]

Optimization Workflow
The primary challenge with this scaffold is the high basicity of the amines. To ensure CNS

penetration, the C3-amine is typically derivatized into an amide or urea, lowering the pKa of

that nitrogen and reducing the overall charge at physiological pH.
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Figure 1: Decision tree for optimizing 1-propylpiperidin-3-amine derivatives for CNS

penetration.

Synthetic Protocols
Safety Warning: 1-Propylpiperidin-3-amine is a skin irritant and potentially neuroactive.[3] All

procedures must be conducted in a fume hood with appropriate PPE.[3]

Protocol A: Scaffold Synthesis (Reductive Amination)
If the specific scaffold is not purchased, it can be synthesized from N-propyl-3-piperidone or by

propylating 3-aminopiperidine. The enantioselective route is preferred for GPCR targets.[3]

Reagents:

(S)-3-Amino-1-Boc-piperidine (Starting material)

Propionaldehyde[3]

Sodium Triacetoxyborohydride (STAB)[3]

Dichloromethane (DCM)[3]

Trifluoroacetic acid (TFA)[3]

Step-by-Step Methodology:

Boc-Deprotection: Dissolve (S)-3-Amino-1-Boc-piperidine (1.0 eq) in DCM (10 mL/g). Add

TFA (5.0 eq) dropwise at 0°C. Stir at RT for 2h. Concentrate in vacuo to yield the TFA salt.[3]

Free Base Formation: Redissolve in DCM, wash with sat.

, dry over

, and concentrate.

Reductive Alkylation (N-Propylation):

Dissolve the free amine (1.0 eq) in DCE (dichloroethane).[3]
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Add Propionaldehyde (1.1 eq) and Acetic Acid (1.0 eq).[3] Stir for 30 min.

Add STAB (1.5 eq) in portions. Stir overnight at RT under

.

Workup: Quench with sat.

. Extract with DCM (3x).[3] Wash organic layer with brine.[3]

Purification: The product is highly polar.[3] Purify via SCX-2 (Strong Cation Exchange)

cartridge to remove non-basic impurities, followed by flash chromatography

(DCM:MeOH:NH3 90:10:1).[3]

Protocol B: Library Generation (Amide Coupling)
This protocol describes coupling the scaffold to a carboxylic acid "head group" (e.g., an

aromatic ring targeting the orthosteric site).[3]

Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0

eq).[3] Stir for 15 min.

Coupling: Add 1-propylpiperidin-3-amine (1.0 eq). Stir at RT for 4-12h.[3]

Monitoring: Monitor by LC-MS (Target mass = Acid MW + 142.2 - 18).

Isolation: Dilute with EtOAc, wash with

(5% aq) to remove DMF, then

. Dry and concentrate.

Validation: PAMPA-BBB Permeability Assay
To confirm the "CNS-penetrant" status of the generated molecules, we utilize the Parallel

Artificial Membrane Permeability Assay tailored for the Blood-Brain Barrier (PAMPA-BBB).

Principle: Passive diffusion is measured across a porous filter coated with porcine brain lipid

extract.[3]
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Materials
Donor Plate: 96-well filter plate (0.45 µm PVDF).[3]

Acceptor Plate: 96-well PTFE plate.[3]

Lipid Solution: 20 mg/mL Porcine Polar Brain Lipid extract in Dodecane.[3]

Buffer: PBS (pH 7.4).

Experimental Procedure
Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor

Plate.[3] Allow 5 min for evaporation/settling.

Compound Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute

to 10 µM in PBS (Donor Solution).[3]

Assembly:

Fill Acceptor Plate wells with 200 µL PBS.

Fill Donor Plate wells with 200 µL Donor Solution.

Place Donor Plate on top of Acceptor Plate (sandwich).

Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

Quantification:

Separate plates.[3]

Analyze Donor and Acceptor concentrations using LC-MS/MS.[3]

Calculation: Calculate Effective Permeability (

) using the standard equation:

[3]
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Interpretation:

cm/s: High CNS penetration (Likely to cross BBB).[3]

cm/s: Low CNS penetration.[3]

Mechanistic Context: GPCR Signaling
The 1-propylpiperidin-3-amine scaffold is particularly effective in targeting Class A GPCRs.[3]

The protonated tertiary nitrogen (N1) mimics the basic nitrogen of endogenous monoamines,

forming a salt bridge with the conserved Aspartate (D3.32) residue in Transmembrane Helix 3

(TM3).
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Figure 2: Mechanistic binding mode of the scaffold within a monoamine GPCR binding pocket.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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